2-fluoro-N,6-dimethylaniline

Cross-coupling Buchwald-Hartwig amination Synthetic methodology

Standard primary anilines often undergo uncontrolled bis-arylation, wasting precious catalysts and purification time. This N-methylated, ortho-fluoro aniline provides a precise solution. - **Key differentiator**: N-methyl group eliminates bis-functionalization; enables stoichiometric control in Buchwald-Hartwig amination. - **Application**: CNS kinase inhibitor scaffolds (calc. LogP 2.18) and fluorinated agrochemical precursors. - **Supply**: Available in research to multi-gram quantities; stability data provided.

Molecular Formula C8H10FN
Molecular Weight 139.17 g/mol
CAS No. 1369904-15-3
Cat. No. B3100487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N,6-dimethylaniline
CAS1369904-15-3
Molecular FormulaC8H10FN
Molecular Weight139.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)F)NC
InChIInChI=1S/C8H10FN/c1-6-4-3-5-7(9)8(6)10-2/h3-5,10H,1-2H3
InChIKeyKKVMRYIOTDMMER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-N,6-dimethylaniline: Key Specifications & Procurement


2-Fluoro-N,6-dimethylaniline (CAS: 1369904-15-3) is a fluorinated, N-alkylated aromatic amine scaffold with the molecular formula C8H10FN and a molecular weight of 139.17 g/mol . As an ortho-fluoro substituted N-methylaniline derivative, this compound functions as a versatile small molecule building block for medicinal chemistry and organic synthesis applications . The N-methyl group confers distinct reactivity compared to primary aniline analogs, enabling controlled mono-functionalization at the nitrogen center.

Critical Role of N-Methylation in 2-Fluoro-N,6-dimethylaniline


Generic substitution of this compound with primary aniline analogs (e.g., 2-fluoro-6-methylaniline, CAS 443-89-0) fails to preserve synthetic utility in key reaction pathways. The N-methyl group in 2-fluoro-N,6-dimethylaniline eliminates the possibility of bis-functionalization at the nitrogen center, a critical differentiator for applications requiring precise control over N-arylation or N-alkylation stoichiometry [1]. Substituting with N,N-dimethyl analogs (e.g., 2-fluoro-N,N-dimethylaniline, CAS 393-56-6) introduces a tertiary amine that lacks the nucleophilic N-H hydrogen required for certain coupling chemistries . Furthermore, substitution with non-fluorinated N-methylaniline derivatives (e.g., N,6-dimethylaniline) removes the ortho-fluoro substituent, which is essential for modulating electronic properties and metabolic stability in downstream pharmaceutical candidates.

2-Fluoro-N,6-dimethylaniline: Comparative Evidence for Selection


Avoiding Bis-Arylation in Cross-Coupling

Unlike primary anilines, 2-fluoro-N,6-dimethylaniline contains a single N-H bond, which eliminates the risk of bis-arylation during palladium-catalyzed cross-coupling reactions. In Buchwald-Hartwig amination, primary anilines such as 2-fluoro-6-methylaniline can undergo double arylation to form tertiary amine byproducts, reducing the yield of the desired secondary amine [1]. The N-methylated structure of 2-fluoro-N,6-dimethylaniline ensures that only mono-arylation occurs, providing stoichiometric control and higher purity of the desired coupled product.

Cross-coupling Buchwald-Hartwig amination Synthetic methodology

Enhanced Lipophilicity and Membrane Permeability

The calculated LogP (octanol-water partition coefficient) for 2-fluoro-N,6-dimethylaniline is 2.18 , which is significantly higher than the LogP of 1.29 for the unsubstituted 2-fluoroaniline scaffold (CAS 348-54-9) [1]. This increase of approximately 0.89 LogP units, driven by the N-methyl and C6-methyl substituents, corresponds to a theoretical 7.8-fold increase in lipophilicity, which is associated with improved passive membrane permeability and potential blood-brain barrier penetration in downstream drug candidates [2].

Medicinal chemistry Physicochemical properties Drug design

Reduced H-Bond Donors for Metabolic Stability

2-Fluoro-N,6-dimethylaniline contains exactly one hydrogen bond donor (HBD), compared to two HBDs in the primary aniline analog 2-fluoro-6-methylaniline . The reduction from 2 to 1 HBD is a well-established strategy in medicinal chemistry for improving metabolic stability, reducing Phase II glucuronidation and sulfation clearance pathways, and enhancing oral bioavailability [1]. This structural feature aligns with Lipinski's Rule of Five guidance that compounds with fewer HBDs generally exhibit superior pharmacokinetic properties.

ADME Drug metabolism Medicinal chemistry

2-Fluoro-N,6-dimethylaniline: Research & Industrial Applications


Synthesis of CNS-Penetrant Kinase Inhibitors

2-Fluoro-N,6-dimethylaniline is ideally suited for the synthesis of CNS-targeted kinase inhibitor scaffolds. The enhanced lipophilicity (calculated LogP: 2.18) compared to non-alkylated fluoroaniline building blocks facilitates passive diffusion across the blood-brain barrier, a critical requirement for neurological therapeutics. The ortho-fluoro substituent improves metabolic stability of the resulting aryl ring while maintaining favorable binding interactions with kinase ATP-binding pockets.

Mono-Arylation in Cross-Coupling Reactions

This compound is the preferred substrate for palladium-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) when mono-arylation of the nitrogen center is required. Unlike primary anilines, which can undergo uncontrolled bis-arylation, 2-fluoro-N,6-dimethylaniline ensures stoichiometric control and high purity of the mono-arylated product, reducing purification burden and improving overall synthetic efficiency [1].

Development of Fluorinated Herbicide Scaffolds

Fluorinated aniline derivatives serve as critical precursors in the synthesis of modern agrochemicals, including herbicides and fungicides, where the fluorine atom enhances environmental persistence and target-site binding . 2-Fluoro-N,6-dimethylaniline provides a pre-functionalized N-methylaniline core with ortho-fluoro substitution, enabling direct incorporation into agrochemical lead optimization programs requiring N-alkylated building blocks.

Synthesis of Functionalized Conductive Polymers

N,N-Dimethylaniline derivatives are established building blocks for conductive polymer films via anodic oxidation . 2-Fluoro-N,6-dimethylaniline offers a fluorinated analog for materials science applications where the ortho-fluoro substituent modulates electronic properties, such as HOMO-LUMO gap and oxidation potential, enabling fine-tuning of conductive polymer performance in sensor and electronic device applications.

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